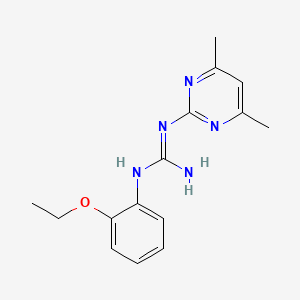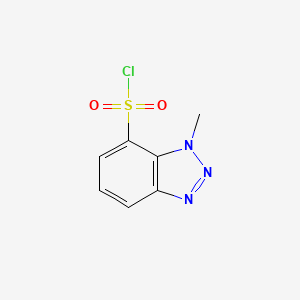![molecular formula C8H20ClNO B2906004 (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride CAS No. 2470280-27-2](/img/structure/B2906004.png)
(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a butan-2-amine backbone with a 2-methylpropan-2-yl group attached via an oxygen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its stability and solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of butan-2-amine with 2-methylpropan-2-ol in the presence of a suitable catalyst to form the intermediate compound.
Hydrochloride Formation: The intermediate is then reacted with hydrochloric acid to form the hydrochloride salt. This step is usually carried out under controlled temperature and pH conditions to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while reduction may produce simpler amines.
Applications De Recherche Scientifique
(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-[(2-Methylpropan-2-yl)oxy]butan-2-amine: The non-hydrochloride form of the compound.
Uniqueness
(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Propriétés
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxy]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-5-7(9)6-10-8(2,3)4;/h7H,5-6,9H2,1-4H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQYJPPTTHKUJI-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COC(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2905922.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2905924.png)
![methyl 4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2905925.png)
![4-methyl-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2905926.png)




![N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2905933.png)
![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/new.no-structure.jpg)
![2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905938.png)


![3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B2905943.png)
